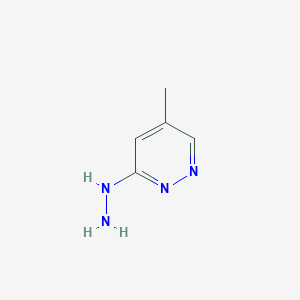

3-Hydrazinyl-5-methylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-5(8-6)9-7-3-4/h2-3H,6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEBITQBPOOXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90770745 | |

| Record name | 3-Hydrazinyl-5-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90770745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142345-80-0 | |

| Record name | 3-Hydrazinyl-5-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90770745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-Hydrazinyl-5-methylpyridazine

Reactivity Profile, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

3-Hydrazinyl-5-methylpyridazine (CAS 142345-80-0) represents a critical pharmacophore in medicinal chemistry, serving as a high-value scaffold for the synthesis of fused heterocyclic systems. Unlike its more common isomer, 3-hydrazinyl-6-methylpyridazine, the 5-methyl variant offers unique steric vectors that influence binding affinity in target proteins, particularly in the development of antihypertensive agents and GABA-A receptor modulators.

This technical guide provides a rigorous analysis of the compound's physicochemical properties, optimized synthetic routes, and downstream reactivity. It is designed to function as a self-validating laboratory manual for drug development professionals.

Physicochemical Profile

The 3-hydrazinyl-5-methylpyridazine molecule consists of an electron-deficient pyridazine ring substituted with a nucleophilic hydrazine group at position 3 and a methyl group at position 5. This arrangement creates a distinct dipole moment and reactivity pattern compared to the 6-methyl isomer.

Table 1: Key Chemical Identifiers and Properties

| Property | Specification |

| Chemical Name | 3-Hydrazinyl-5-methylpyridazine |

| CAS Number | 142345-80-0 |

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.14 g/mol |

| Precursor CAS | 89283-31-8 (3-Chloro-5-methylpyridazine) |

| Physical State | Solid (typically pale yellow to off-white) |

| Predicted pKa | ~5.8 (Hydrazine terminal amine), ~2.5 (Pyridazine N) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |

| Storage | -20°C, Inert atmosphere (Hygroscopic/Oxidation sensitive) |

Synthetic Route & Optimization

The synthesis of 3-hydrazinyl-5-methylpyridazine is achieved via nucleophilic aromatic substitution (

3.1 Reaction Mechanism

The reaction proceeds through a Meisenheimer-like transition state. The position of the methyl group at C5 (meta to the leaving group at C3) provides less steric hindrance to the incoming nucleophile compared to the 4-methyl isomer, but slightly different electronic stabilization compared to the 6-methyl isomer.

3.2 Optimized Experimental Protocol

Note: Hydrazine is a potent carcinogen and unstable in anhydrous form.[1] Use Hydrazine Hydrate (50-80%) and handle in a fume hood.

Reagents:

-

3-Chloro-5-methylpyridazine (1.0 eq)

-

Hydrazine Hydrate (5.0 - 10.0 eq)

-

Ethanol (Solvent, optional if using neat hydrazine)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with 3-chloro-5-methylpyridazine (e.g., 10 mmol).

-

Addition: Add Ethanol (10 mL) followed by the slow addition of Hydrazine Hydrate (50 mmol). Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 80-85°C) for 3–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting material spot (

) should disappear, replaced by a lower -

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol and excess hydrazine.

-

Crystallization: Triturate the residue with cold diethyl ether or a small amount of cold water to induce precipitation.

-

Filter the solid and wash with cold ether.

-

-

Purification: Recrystallize from ethanol/ether if necessary.

Yield: Typically 75–85%.

3.3 Visualization of Synthesis Workflow

Figure 1: Synthetic workflow for the production of 3-hydrazinyl-5-methylpyridazine via nucleophilic aromatic substitution.

Reactivity Profile & Derivatization

The hydrazine moiety is a "chemical chameleon," capable of acting as a binucleophile. Its reactivity is governed by the alpha-nitrogen (attached to the ring) and the beta-nitrogen (terminal).

4.1 Cyclization to Triazolopyridazines

The most significant application of this compound is its conversion into [1,2,4]triazolo[4,3-b]pyridazines . This fused ring system is a bioisostere for quinazolines and benzodiazepines.

-

Reagent: Formic acid, Orthoesters, or Carbon Disulfide.

-

Mechanism: The terminal nitrogen attacks the electrophilic carbon of the reagent, followed by cyclodehydration involving the ring nitrogen.

4.2 Hydrazone Formation (Schiff Bases)

Reaction with aldehydes or ketones yields hydrazones.[2] These derivatives often exhibit improved lipophilicity and metabolic stability compared to the parent hydrazine.

-

Reagent: Aryl aldehydes (e.g., benzaldehyde derivatives).[3]

-

Conditions: Cat. Acetic acid in Ethanol, RT to Reflux.

4.3 Visualization of Reactivity Pathways

Figure 2: Divergent reactivity pathways demonstrating the versatility of the hydrazine scaffold in library synthesis.

Pharmaceutical Applications

While 3-hydrazinyl-6-methylpyridazine is the direct precursor to the antihypertensive Hydralazine analogs (like Cadralazine intermediates), the 5-methyl isomer serves as a critical tool for Structure-Activity Relationship (SAR) studies.

-

Antihypertensives: Pyridazine hydrazines act as vasodilators by interfering with calcium transport in smooth muscle. The 5-methyl substitution alters the metabolic profile (acetylation rate) compared to the 6-methyl analogs.

-

Anxiolytics: Triazolopyridazines derived from this scaffold bind to the benzodiazepine site of GABA-A receptors. The 5-methyl group provides a steric bulk that can enhance selectivity for specific receptor subunits (

2/

References

-

Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis. Org. Synth. 2013, 90, 287-300. (Referenced for general hydrazine handling and cyclization protocols). [Link]

- Google Patents. (n.d.). Process for the preparation of new hydrazine compounds (AT162912B).

Sources

3-Hydrazinyl-5-methylpyridazine CAS number

3-Hydrazinyl-5-methylpyridazine (CAS 142345-80-0): A Strategic Building Block in Advanced Heterocyclic Synthesis and Kinase Inhibitor Design

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on privileged building blocks. 3-Hydrazinyl-5-methylpyridazine (CAS 142345-80-0) [1] stands out as a critical intermediate, primarily utilized for the construction of fused bicyclic systems such as 1,2,4-triazolo[4,3-b]pyridazines [2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven synthetic workflows, culminating in its application in targeted oncology and kinase inhibitor design.

Physicochemical Profiling & Structural Dynamics

The utility of 3-hydrazinyl-5-methylpyridazine stems from its dual-reactive nature. The terminal nitrogen of the hydrazine moiety exhibits enhanced nucleophilicity due to the alpha-effect (repulsion between adjacent lone pairs), making it highly reactive toward electrophiles like orthoesters, carboxylic acids, and aldehydes. Meanwhile, the 5-methyl group on the pyridazine core breaks molecular symmetry, providing a crucial hydrophobic contact point that enhances binding affinity in the ATP-binding pockets of target kinases [3].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 3-Hydrazinyl-5-methylpyridazine |

| CAS Registry Number | 142345-80-0 |

| Molecular Formula | C5H8N4 |

| Molecular Weight | 124.14 g/mol |

| Exact Mass | 124.0749 Da |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Core Scaffold | Pyridazine |

Visualizing the Synthetic Trajectories

The primary application of this compound is its conversion into triazolopyridazine derivatives. Depending on the desired substitution pattern at the C3 position of the final fused ring, chemists employ divergent synthetic pathways.

Divergent synthetic pathways from 3-Hydrazinyl-5-methylpyridazine to triazolopyridazines.

Core Synthetic Workflows: Self-Validating Protocols

To ensure high fidelity in drug development, synthetic steps must be designed as self-validating systems. The following protocols detail the causal logic and built-in quality control checks for utilizing 3-hydrazinyl-5-methylpyridazine.

Workflow A: Synthesis of 8-Methyl-1,2,4-triazolo[4,3-b]pyridazine via Orthoester Cyclocondensation

Causality & Design: This method is ideal for generating unsubstituted or simple alkyl-substituted triazole rings [2]. Acetic acid acts as a bifunctional catalyst; it protonates the triethyl orthoformate to generate a highly electrophilic oxocarbenium ion, accelerating the initial nucleophilic attack by the terminal hydrazine nitrogen. The subsequent intramolecular cyclization is thermodynamically driven by the formation of the stable, aromatic 10-pi electron fused-ring system.

Step-by-Step Procedure:

-

Initiation: Suspend 3-hydrazinyl-5-methylpyridazine (1.0 equiv) in triethyl orthoformate (5.0 equiv). Add glacial acetic acid (0.1 equiv) dropwise.

-

Validation Check 1: The heterogeneous suspension should transition to a clear, homogeneous solution upon heating to 80°C, indicating successful intermediate formation.

-

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 130°C) under an inert argon atmosphere for 3–4 hours.

-

Validation Check 2: Monitor via LC-MS. The starting material peak (

) must completely disappear, replaced by a dominant peak corresponding to the cyclized product (

-

-

Workup & Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess orthoester and ethanol byproducts. Neutralize the residue with saturated aqueous

until pH 7.5 is reached.-

Validation Check 3: Cessation of

gas evolution confirms the complete neutralization of residual acetic acid.

-

-

Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous

, filter, and concentrate. Purify via flash chromatography (Silica gel, 2–5% MeOH in DCM).-

Validation Check 4: TLC (10% MeOH/DCM) should reveal a single UV-active spot (

).

-

Workflow B: Synthesis of 3-Aryl-8-methyl-1,2,4-triazolo[4,3-b]pyridazine via Oxidative Cyclization

Causality & Design: Direct condensation with aromatic carboxylic acids often requires harsh, yield-limiting conditions. A milder alternative involves forming a hydrazone intermediate with an aromatic aldehyde, followed by oxidative cyclization [2]. The oxidant (Oxone) facilitates the removal of two electrons and protons, driving the N-N bond formation to close the triazole ring while preserving sensitive functional groups on the aryl appendage.

Step-by-Step Procedure:

-

Hydrazone Formation: Dissolve 3-hydrazinyl-5-methylpyridazine (1.0 equiv) and the desired aromatic aldehyde (1.05 equiv) in absolute ethanol. Stir at 60°C for 30 minutes.

-

Validation Check 1: A precipitate (the hydrazone) typically forms. LC-MS should confirm the intermediate mass (

).

-

-

Oxidation: To the suspension, add tetramethylammonium bromide (TMAB, 0.2 equiv) as a phase-transfer/redox mediator and Oxone (1.2 equiv). Maintain heating at 60°C for 5 hours.

-

Validation Check 2: The reaction mixture will undergo a distinct color change as oxidation proceeds. TLC should show the complete consumption of the hydrazone intermediate.

-

-

Quenching & Extraction: Cool to room temperature, and quench with saturated aqueous

to destroy excess oxidant. Extract with ethyl acetate.-

Validation Check 3: A negative starch-iodide paper test confirms the complete and safe quenching of the Oxone before proceeding to column chromatography.

-

Application in Target-Based Drug Discovery

The ultimate value of 3-hydrazinyl-5-methylpyridazine lies in its ability to generate the 1,2,4-triazolo[4,3-b]pyridazine pharmacophore. This nitrogen-rich bicyclic core is a "privileged scaffold" in medicinal chemistry, acting as a potent hydrogen bond acceptor that specifically targets the hinge region of the ATP-binding site in various oncogenic kinases.

-

c-Met and Pim-1 Kinases: Researchers have successfully utilized this scaffold to design dual inhibitors targeting c-Met and Pim-1 pathways [3]. The triazolopyridazine core anchors the molecule to the kinase hinge region via bidentate hydrogen bonds, while the 8-methyl group (originating from the 5-methylpyridazine starting material) provides favorable hydrophobic contacts within the binding pocket, heavily enhancing selectivity against off-target kinases.

-

Raf Kinases: In the context of melanoma and other Ras-driven malignancies, derivatives originating from the methylpyridazine scaffold have demonstrated profound efficacy in inhibiting Raf kinase activity (B-Raf and C-Raf). Crucially, these specific structural conformations exhibit low levels of paradoxical activation of the Raf pathway, a common pitfall in earlier generations of kinase inhibitors[4].

References

- "3-HYDRAZINYL-5-METHYLPYRIDAZINE - ChemBK", ChemBK.

- "1,2,4-Triazolo[4,3-b]pyridazine", Smolecule.

- "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity", PMC (National Institutes of Health).

- "WO2014151616A1 - Biaryl amide compounds as kinase inhibitors", Google Patents.

The Pyridazine Scaffold in Drug Discovery: Mechanisms, Biological Activities, and Experimental Workflows

Executive Summary: The Privileged Nature of 1,2-Diazines

In contemporary medicinal chemistry, the pyridazine (1,2-diazine) ring has emerged as a highly versatile and privileged pharmacophore[1]. Characterized by two adjacent nitrogen atoms within a six-membered aromatic system, the pyridazine core possesses a unique dipole moment and exceptional hydrogen-bonding capabilities[2]. These physicochemical properties allow it to act as an effective bioisostere for classical aromatic rings, amides, and other heterocycles, thereby modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates[3].

This technical guide synthesizes the mechanistic basis of pyridazine bioactivity—with a primary focus on oncology and immunology—and provides field-proven, self-validating experimental protocols for their synthesis and biological evaluation.

Mechanistic Basis of Pyridazine Bioactivity

The biological efficacy of pyridazine derivatives is largely driven by their ability to engage in highly specific molecular recognition events within the active sites of target proteins[4].

Kinase Hinge Region Engagement

Many modern targeted therapies rely on the inhibition of dysregulated kinases. The pyridazine nucleus is exceptionally well-suited for this task. The adjacent N1 and N2 atoms act as potent hydrogen-bond acceptors, perfectly positioned to interact with the NH backbone of residues (such as Methionine or Glycine) located in the hinge region of the kinase ATP-binding pocket[4]. Furthermore, the C3 and C6 positions of the ring can be readily functionalized to project substituents into adjacent hydrophobic pockets (e.g., the DFG-out allosteric site or the selectivity pocket), enhancing both target affinity and selectivity[5].

Logic of pyridazine pharmacophore binding to kinase hinge regions.

Key Biological Activities and Target Pathways

Pyridazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects[6]. However, their most significant recent impacts have been in the fields of oncology and autoimmune disease management.

Anticancer Activity and Apoptosis Induction

Pyridazine hybrids have demonstrated profound antiproliferative effects against various human tumor cell lines by targeting specific receptor tyrosine kinases (RTKs)[7]. For instance, novel pyridazine-pyrazoline hybrids have been developed as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. Mechanistically, these compounds block EGFR phosphorylation, which subsequently elevates the Bax/Bcl-2 ratio, triggers caspase-3 activation, and induces G2/M phase cell cycle arrest and apoptosis[7].

Similarly, 3,6-disubstituted pyridazine derivatives have been engineered to target the c-Jun N-terminal kinase 1 (JNK1) pathway, showing significant in vivo tumor volume reduction and necrosis induction in solid tumor models[5]. Other derivatives targeting VEGFR-2 show potent anti-angiogenic properties, with IC50 values in the nanomolar range[8].

Mechanism of pyridazine-induced apoptosis via kinase inhibition.

Immunomodulation via Tyk2 JH2 Inhibition

Beyond oncology, fused pyridazine systems, specifically imidazo[1,2-b]pyridazines, have been identified as highly potent and selective inhibitors of the Tyrosine kinase 2 (Tyk2) pseudokinase (JH2) domain[9]. By binding to the JH2 domain rather than the highly conserved JH1 catalytic domain, these compounds achieve remarkable selectivity over other Janus kinase (JAK) family members, effectively blocking IFNγ production in autoimmune models (e.g., psoriasis and systemic lupus erythematosus)[9].

Quantitative Efficacy Data

The following table summarizes the quantitative biological data of representative pyridazine derivatives across different therapeutic targets, highlighting their nanomolar to low-micromolar potency.

| Compound Class / Target | Specific Target | Cell Line / Assay | Activity Metric | Value Range | Ref |

| Pyridazine-Pyrazoline Hybrids | EGFR Kinase | UO-31 (Renal Cancer) | IC50 | 0.65 – 0.84 µM | [7] |

| Imidazo[1,2-b]pyridazines | Tyk2 JH2 Domain | Biochemical Binding | Ki | 0.015 – 0.035 nM | [9] |

| 3,6-Disubstituted Pyridazines | JNK1 Pathway | NCI-60 Panel | GI50 | Sub-micromolar | [5] |

| Pyridazinone Derivatives | VEGFR-2 Kinase | Biochemical Assay | IC50 | 60.70 – 1800 nM | [8] |

| Pyrido-pyridazinones | FER Tyrosine Kinase | A549 / HeLa / MCF-7 | IC50 | 1.03 – 2.59 µM | [10] |

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their workflows.

Protocol 1: Synthesis of the Pyridazin-3(2H)-one Scaffold via Cyclocondensation

This protocol outlines the foundational synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a critical intermediate for generating biologically active libraries[11].

Rationale & Causality: The reaction utilizes a cyclocondensation between a γ-keto acid (β-benzoylpropionic acid) and hydrazine hydrate. Ethanol is selected as the solvent because it fully dissolves the starting materials at reflux while allowing the more rigid, cyclized thermodynamic product to precipitate upon cooling, driving the reaction to completion via Le Chatelier's principle[11].

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask, suspend 0.05 mol of β-benzoylpropionic acid in 50 mL of absolute ethanol.

-

Reagent Addition: Slowly add 0.06 mol of hydrazine hydrate (20% molar excess to ensure complete conversion and compensate for potential evaporation). Caution: Hydrazine is highly toxic; perform in a fume hood.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) under continuous magnetic stirring for 6 hours. The heat provides the activation energy necessary for the initial hydrazone formation and subsequent intramolecular cyclization[11].

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The decrease in temperature reduces the solubility of the cyclized product, inducing precipitation[11].

-

Isolation: Filter the precipitated solid under vacuum using a Büchner funnel. Wash the filter cake with 2 × 10 mL of ice-cold ethanol to remove unreacted hydrazine and trace impurities without dissolving the product[11].

-

Drying & Validation: Dry the solid in vacuo at 40°C overnight. Validate the structure via 1H-NMR (look for the characteristic methylene protons of the dihydropyridazine ring) and LC-MS.

Protocol 2: Self-Validating High-Throughput Kinase Inhibition Assay

To evaluate the IC50 of synthesized pyridazine derivatives against targets like EGFR or VEGFR-2, a luminescence-based ADP detection assay (e.g., ADP-Glo™) is recommended.

Rationale & Causality: This assay measures the ADP produced during the kinase reaction. By converting ADP to ATP, and subsequently using luciferase to generate light, the luminescent signal becomes directly proportional to kinase activity. To make this a self-validating system, strict controls must be included: a "No Enzyme" control (defines the assay floor/background) and a "Vehicle (DMSO)" control (defines the assay ceiling/100% activity). A reference inhibitor (e.g., Erlotinib for EGFR) must be run in parallel to validate the enzyme's responsiveness[7].

Self-validating high-throughput workflow for in vitro kinase assays.

Step-by-Step Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyridazine derivative in 100% DMSO. Transfer to a 384-well plate such that the final DMSO concentration in the assay is ≤1% (higher concentrations can denature the kinase).

-

Enzyme Pre-incubation: Add the purified kinase (e.g., EGFR) in assay buffer (containing MgCl2, BSA, and DTT) to the compound wells. Crucial Step: Incubate for 30 minutes at room temperature before adding ATP. This allows the pyridazine inhibitor to reach binding equilibrium with the kinase hinge region[7].

-

Reaction Initiation: Add the specific peptide substrate and ultra-pure ATP (at a concentration equal to its predetermined Km value to ensure the assay is sensitive to competitive inhibitors). Incubate for 60 minutes.

-

Reaction Quenching & Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-driven luminescent signal.

-

Data Acquisition & Analysis: Read the luminescence on a microplate reader. Normalize the data using the Vehicle (100%) and No Enzyme (0%) controls. Use a 4-parameter logistic non-linear regression model to calculate the IC50. If the reference inhibitor (Erlotinib) does not yield its literature-standard IC50 (~0.95 µM)[7], the assay plate is invalidated and must be repeated.

Conclusion

The pyridazine scaffold remains an indispensable tool in the medicinal chemist's arsenal. Through rational design—such as scaffold hopping, bioisosteric replacement, and hybridization—researchers can fine-tune the electronic and steric properties of 1,2-diazines to achieve exquisite selectivity and potency against complex biological targets[3][5]. By adhering to rigorous, self-validating synthetic and biological protocols, drug development professionals can efficiently translate novel pyridazine derivatives from in silico concepts to preclinical candidates.

References

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.[Link]

-

Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI.[Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology.[Link]

-

The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.[Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.[Link]

-

Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. PubMed.[Link]

-

Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate.[Link]

-

Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.[Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rjptonline.org [rjptonline.org]

- 7. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Pyridazine Core: A Technical Guide to 3-Hydrazinyl-5-methylpyridazine Derivatives in Drug Discovery

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a privileged scaffold for designing novel therapeutics.[1] This guide focuses on a specific, highly versatile building block: 3-hydrazinyl-5-methylpyridazine. We will provide an in-depth exploration of its synthesis, derivatization strategies, and the resulting analogs' pharmacological significance. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this powerful chemical moiety for therapeutic innovation.

The Pyridazine Scaffold: A Foundation for Molecular Recognition

Pyridazine and its derivatives have consistently demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[2][3] The defining feature of the pyridazine ring is its two adjacent nitrogen atoms. This arrangement creates a unique electronic distribution, endowing the molecule with:

-

Weak Basicity and High Polarity: Facilitates favorable interactions with biological targets and can improve pharmacokinetic properties.[1]

-

Dual Hydrogen-Bonding Capacity: The two ring nitrogens can act as hydrogen bond acceptors, engaging in robust, bidentate interactions with protein active sites, a critical aspect of molecular recognition.[1]

-

Modulation of Physicochemical Properties: The pyridazine core can help reduce interactions with off-target proteins like the hERG potassium channel, a common cause of cardiotoxicity in drug development.[1]

The 3-hydrazinyl-5-methylpyridazine structure combines this valuable core with two key functional groups. The methyl group at the 5-position provides a simple substitution to modulate steric and electronic properties, while the hydrazinyl group at the 3-position serves as a highly reactive and versatile handle for extensive chemical modification.

Synthesis of the Core Moiety: 3-Hydrazinyl-5-methylpyridazine

The most direct and widely adopted synthetic route to 3-hydrazinyl-5-methylpyridazine involves the nucleophilic substitution of a halogen on the pyridazine ring. The typical precursor is 3-chloro-6-methylpyridazine.

Causality in Precursor Synthesis and Reaction

The choice of 3-chloro-6-methylpyridazine as the starting material is strategic. The chlorine atom is an excellent leaving group, readily displaced by a potent nucleophile like hydrazine. The reaction, known as hydrazinolysis, proceeds efficiently, often in an alcoholic solvent, by heating the chloro-pyridazine with hydrazine hydrate.[4][5]

The mechanism involves the lone pair of electrons on a hydrazine nitrogen atom attacking the electron-deficient carbon atom attached to the chlorine. This is followed by the departure of the chloride ion to yield the stable 3-hydrazinyl-5-methylpyridazine product.

Detailed Experimental Protocol: Synthesis of 3-Hydrazinyl-5-methylpyridazine

This protocol outlines a standard laboratory procedure for the synthesis of the core compound.

Materials:

-

3-chloro-6-methylpyridazine

-

Hydrazine hydrate (80-99% solution)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10 parts by weight of 3-chloro-6-methylpyridazine in 15 parts by volume of absolute ethanol.[5]

-

Addition of Hydrazine: To the stirred solution, add 15 parts by volume of hydrazine hydrate.[5] The reaction is exothermic; addition can be done at room temperature with careful monitoring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for approximately 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent and excess hydrazine hydrate in vacuo.[5]

-

Crystallization: Cool the concentrated mixture in an ice bath to induce crystallization of the product.

-

Isolation: Collect the resulting solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

-

Drying: Dry the purified 3-hydrazino-6-methyl-pyridazine product, which typically presents as a crystalline solid with a melting point around 74-75°C.[5]

Synthetic Derivatization: Unlocking Therapeutic Potential

The true power of the 3-hydrazinyl-5-methylpyridazine core lies in the reactivity of the hydrazinyl (-NHNH2) group. This moiety is a potent nucleophile and serves as a versatile anchor point for building a diverse library of analog compounds. The most common and effective strategy is condensation with various carbonyl compounds.

Key Derivatization Pathways

-

Hydrazone Formation: Reaction with aldehydes and ketones yields stable hydrazone derivatives. This is one of the most straightforward methods to introduce a wide variety of substituents (aliphatic, aromatic, heterocyclic) and explore structure-activity relationships (SAR).[6][7]

-

Pyrazole Formation: Condensation with 1,3-dicarbonyl compounds, such as acetylacetone, leads to the formation of a new five-membered pyrazole ring fused or linked to the pyridazine core. Pyrazole derivatives are known to possess a wide range of biological activities, including kinase inhibition.[8][9]

-

Acylhydrazide Formation: Acylation with acid chlorides or anhydrides produces N-acylhydrazide derivatives, which can serve as precursors for further cyclization reactions, for instance, to form oxadiazoles.[10]

The following diagram illustrates the primary synthetic pathways originating from the 3-hydrazinyl-5-methylpyridazine core.

Caption: Generalized kinase inhibition by a pyridazine derivative.

Representative Biological Assay Protocol

To assess the efficacy of newly synthesized derivatives, a robust and reproducible biological assay is essential. The following is a generalized protocol for an in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well microplates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Addition: Add the kinase, diluted in assay buffer, to all wells except the negative controls.

-

Initiation of Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the remaining ATP (or product formation) by adding the detection reagent according to the manufacturer's instructions.

-

Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 3-hydrazinyl-5-methylpyridazine scaffold is a validated and highly fruitful starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatile reactivity of the hydrazinyl group allow for the rapid generation of diverse chemical libraries. Current research highlights its potential in targeting complex diseases like those involving protein aggregation and aberrant kinase signaling. [11][12] Future research should focus on:

-

Expanding Chemical Space: Exploring novel condensation partners and cyclization reactions to create more complex and rigid structures with improved target specificity.

-

Structure-Based Design: Utilizing X-ray co-crystal structures of derivatives bound to their targets to guide the rational design of next-generation inhibitors with enhanced potency and optimized pharmacokinetic profiles. [1]* Phenotypic Screening: Employing high-content screening of derivative libraries against disease-relevant cellular models to uncover novel mechanisms of action and therapeutic applications.

By integrating synthetic chemistry with rigorous biological evaluation, the 3-hydrazinyl-5-methylpyridazine core and its analogs will undoubtedly continue to be a source of promising new drug candidates.

References

- Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology.

- Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Publications.

- Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed.

- The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. PubMed.

- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

- Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. ResearchGate.

- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Innovare Academic Sciences.

- Synthesis and biological activities of new hydrazide derivatives. PubMed.

- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. Google Patents.

- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate.

- Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science.

- synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. ResearchGate.

- Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. ACS Publications.

- Synthesis and Pharmacological Profile of Hydrazide Compounds. ResearchGate.

- Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.

- Process for the preparation of new hydrazine compounds and their derivatives. Google Patents.

-

Synthesis of 5-substituted-3H--[13][11][14]oxadiazol-2-one derivatives: A carbon dioxide route (CDR). Royal Society of Chemistry. Available from:

-

Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6]t[15][11][14]riazino[3,4-b]t[13][11][14]hiadiazine Derivatives. MDPI. Available from:

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.

- Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC.

- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC.

- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 5. AT162912B - Process for the preparation of new hydrazine compounds and their derivatives - Google Patents [patents.google.com]

- 6. hygeiajournal.com [hygeiajournal.com]

- 7. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 9. heteroletters.org [heteroletters.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Advanced Methodologies in Hydrazinopyridazine Synthesis: Mechanistic Insights and Preclinical Applications

Executive Summary

As a privileged scaffold in medicinal chemistry, the 1,2-diazine (pyridazine) ring system offers unique physicochemical properties, including high aqueous solubility, strong hydrogen-bonding capability, and favorable metabolic stability. Specifically, 3-hydrazinopyridazine derivatives have historically served as potent peripheral vasodilators and antihypertensive agents, acting through mechanisms analogous to hydralazine[1]. More recently, functionalization of the hydrazinopyridazine core has yielded novel candidates for antiviral (e.g., anti-Hepatitis A virus)[2] and antimicrobial applications[3].

This technical guide provides an in-depth analysis of the synthetic methodologies, mechanistic causality, and validated experimental protocols required to generate high-purity hydrazinopyridazine derivatives. By treating each synthetic step as a self-validating system, researchers can optimize yields and avoid common pitfalls such as symmetric dimerization.

Core Synthetic Strategies & Mechanistic Causality

The synthesis of 3-hydrazinopyridazines fundamentally relies on the Nucleophilic Aromatic Substitution (SNAr) of a halogenated pyridazine precursor. The electron-deficient nature of the 1,2-diazine ring highly activates the C3 and C6 positions toward nucleophilic attack.

Pathway A: De Novo Cyclocondensation & Halogenation

For derivatives requiring specific C6 aryl or alkyl substitutions (e.g., 6-phenyl derivatives), the most robust approach begins with acyclic precursors:

-

Cyclocondensation: A β-aroyl propionic acid is reacted with hydrazine hydrate to form a 4,5-dihydro-3(2H)-pyridazinone[3].

-

Aromatization/Chlorination: The pyridazinone is treated with Phosphorus(V) oxychloride (POCl3). Mechanistically, POCl3 acts on the lactam tautomer, converting the carbonyl oxygen into a good leaving group (phosphorodichloridate), which is subsequently displaced by chloride to yield a 3-chloro-6-substituted pyridazine[3].

-

Hydrazinolysis: The resulting chloropyridazine is subjected to excess hydrazine hydrate to yield the target 3-hydrazinopyridazine[3].

Mechanistic Causality in SNAr Hydrazinolysis

The choice of experimental conditions during hydrazinolysis is dictated by the reaction mechanism. Hydrazine acts as a powerful alpha-effect nucleophile. The attack at the C3 carbon forms a Meisenheimer intermediate, stabilized by the adjacent electronegative ring nitrogens.

Why use a massive excess of hydrazine (often >10 equivalents)?

-

Thermodynamic Driving Force: Excess nucleophile drives the equilibrium forward.

-

Acid Scavenging: The expulsion of the chloride leaving group generates HCl. Hydrazine acts as the base to neutralize HCl, preventing the protonation and subsequent deactivation of the unreacted hydrazine pool.

-

Dimer Suppression (Critical): If the local concentration of the newly formed 3-hydrazinopyridazine is high relative to free hydrazine, the primary amine of the product can attack another molecule of 3-chloropyridazine, forming an unwanted 1,2-bis(pyridazin-3-yl)hydrazine dimer.

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism for hydrazinopyridazine formation.

Experimental Protocols: Self-Validating Systems

The following protocols detail the synthesis of 3-hydrazino-6-phenylpyridazine , a critical intermediate for both antimicrobial and antiviral drug discovery workflows[2],[3]. Every step incorporates self-validating analytical checkpoints.

Protocol 1: Synthesis of 3-chloro-6-phenylpyridazine

Objective: Convert the stable pyridazinone into a highly reactive SNAr electrophile.

-

Reagents: Combine 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one (0.01 mol) and POCl3 (20 mL) in a round-bottom flask[3].

-

Reaction: Heat the mixture on a steam bath for 6 hours under an inert atmosphere[3].

-

Quenching: Carefully pour the hot mixture over crushed ice. Caution: POCl3 reacts violently with water, releasing HCl gas. Perform in a well-ventilated fume hood.

-

Neutralization: Render the aqueous mixture alkaline by the slow, portion-wise addition of solid Sodium Bicarbonate (NaHCO3) until effervescence ceases[3].

-

Isolation: Filter the precipitated crude 3-chloro-6-phenylpyridazine under vacuum.

-

Validation Checkpoint:

Protocol 2: Hydrazinolysis to 3-hydrazino-6-phenylpyridazine

Objective: Substitute the C3 chloride with a hydrazine moiety while suppressing dimer formation.

-

Reagents: Dissolve 3-chloro-6-phenylpyridazine (0.01 mol) in absolute ethanol. Add hydrazine hydrate (99%, 10 mL; ~200 eq excess)[3].

-

Reaction: Reflux the mixture on a steam bath for 16 hours[3].

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of ethanol and excess hydrazine, then cool and pour onto crushed ice[3].

-

Isolation: Filter the separated solid, wash thoroughly with cold distilled water (to remove residual hydrazine hydrochloride salts), and dry under vacuum[3].

-

Purification: Recrystallize from hot ethanol[3].

-

Validation Checkpoint:

Caption: Workflow for the synthesis of 3-hydrazino-6-phenylpyridazine from acyclic precursors.

Quantitative Data & Structure-Activity Relationships (SAR)

The versatility of the 3-hydrazinopyridazine scaffold allows for extensive derivatization. Modifications at the C6 position drastically alter the pharmacological profile, shifting the molecule from a cardiovascular agent to an antimicrobial or antiviral candidate.

Table 1: SAR and Biological Activity of Key Hydrazinopyridazine Derivatives

| Compound / Derivative | Substitution Pattern | Primary Indication | Relative Efficacy & Notes |

| 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine | C6: 2-methylimidazol-1-yl | Antihypertensive | Achieves 4.9× the hypotensive activity of dihydralazine when administered orally to spontaneously hypertensive rats[1]. |

| 3-hydrazino-6-monoalkylaminopyridazines | C6: Monoalkylamino | Antihypertensive | Exhibits higher baseline activity than hydralazine, though slightly lower than propildazine[4]. |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | C3: HydrazinylC4: ArylhydrazinylC6: Phenyl | Antiviral (Anti-HAV) | Serves as a critical intermediate. Subsequent reaction with carbon disulfide yields highly active fused pyridazinotriazines[2]. |

| 6-substituted phenyl-2-(3H-substituted phenyl pyridazin-6H-yl)-2,3,4,5-tetrahydropyridazin-3-ones | C6: Substituted Phenyl | Antimicrobial / Antitubercular | Synthesized via the 3-hydrazino-6-phenylpyridazine intermediate; shows broad-spectrum potential[3]. |

References

-

Title: Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed | Source: nih.gov | URL: [Link]

-

Title: Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - MDPI | Source: mdpi.com | URL: [Link]

-

Title: [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] - PubMed | Source: nih.gov | URL: [Link]

-

Title: SYNTHESIS, ANTITUBERCULAR, ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES OF 6-SUBSTITUTED PHENYL-2-(3н-substituted phenyl pyridazin-6н-yl)-2,3,4,5-tetrahydropyridazin-3-ones | Source: ptfarm.pl | URL: [Link]

Sources

- 1. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 3-Hydrazinyl-5-methylpyridazine as a Chemical Probe

Part 1: Introduction & Core Directive

Executive Summary

3-Hydrazinyl-5-methylpyridazine is a specialized pharmacophore probe and chemical scavenger used primarily in cardiovascular research and chemical biology. Structurally, it represents the "minimal active motif" of the pyridazine-class antihypertensives (e.g., Budralazine, Cadralazine). Unlike complex drug molecules, this probe allows researchers to isolate the specific biological effects of the hydrazine-pyridazine core—specifically its reactivity with vascular carbonyls and its inhibition of amine oxidases.

This guide details its application as a tool for:

-

Deconvoluting Vasodilatory Mechanisms: Distinguishing core pharmacophore effects from side-chain interactions in smooth muscle relaxation.

-

Electrophile Trapping: Covalent labeling of reactive carbonyl species (RCS) and electrophilic enzyme cofactors (e.g., FAD, TPQ) via the hydrazine warhead.

-

Metabolic Tracing: Serving as a reference standard for the metabolic breakdown of complex pyridazine drugs.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 3-Hydrazinyl-5-methylpyridazine |

| Synonyms | 3-Hydrazino-5-methylpyridazine; 3-Hydrazino-5-methyl-pyridazine |

| CAS Number | 76953-33-8 |

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.14 g/mol |

| Solubility | Soluble in DMSO (>50 mM), Methanol; sparingly soluble in water.[1] |

| Stability | Hygroscopic; susceptible to oxidation in air (store under inert gas at -20°C). |

| Reactivity | Nucleophilic hydrazine group (-NHNH₂); reacts rapidly with aldehydes/ketones to form hydrazones. |

Part 2: Scientific Mechanism & Logic

The "Minimal Pharmacophore" Hypothesis

Research into hydrazine-based vasodilators (like Hydralazine) has long debated the precise mechanism of action—whether it involves direct nitric oxide (NO) generation, membrane hyperpolarization, or inhibition of trace amine oxidases.

3-Hydrazinyl-5-methylpyridazine serves as a subtractive probe . By comparing its activity to bulkier analogs (e.g., Budralazine), researchers can determine if the bulky side chains of the drug are required for receptor binding or if they merely modulate pharmacokinetics, while the hydrazine core drives the fundamental reactivity.

Mechanism of Action: Electrophile Scavenging

The hydrazine moiety is a potent nucleophile (alpha-effect). In biological systems, it acts by:

-

Carbonyl Scavenging: Reacting with lipid peroxidation products (e.g., 4-HNE, Acrolein) to form stable hydrazones, effectively "trapping" these transient species for analysis.

-

Cofactor Inhibition: Irreversibly inhibiting enzymes containing electrophilic cofactors (e.g., FAD in Monoamine Oxidases or TPQ in Copper Amine Oxidases) by forming covalent adducts.

Visualization: Reactivity Pathways

The following diagram illustrates the dual-pathway utility of the probe:

Caption: Figure 1. The pleiotropic mechanisms of 3-Hydrazinyl-5-methylpyridazine as a pharmacological probe and chemical scavenger.

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Note: Hydrazines are unstable in solution over long periods due to auto-oxidation. Fresh preparation is critical.

-

Solvent: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid protic solvents (methanol/ethanol) for long-term storage as they may facilitate slow side reactions.

-

Concentration: Prepare a 50 mM master stock.

-

Weigh 6.2 mg of probe.

-

Dissolve in 1.0 mL anhydrous DMSO.

-

Vortex for 30 seconds until fully dissolved.

-

-

Storage: Aliquot into amber vials (to protect from light), purge with Nitrogen/Argon gas, and store at -20°C .

-

Validity: Use within 2 weeks. Discard if solution turns yellow/brown (oxidation).

-

Protocol B: In Vitro Vasodilation Assay (Wire Myograph)

Objective: To assess the direct vasodilatory capacity of the probe on isolated arterial rings.

Reagents:

-

Krebs-Henseleit Buffer (KHB), pH 7.4, carbogen-gated (95% O₂ / 5% CO₂).

-

Phenylephrine (PE) or Norepinephrine (NE) for pre-contraction.

-

Probe Stock (50 mM in DMSO).

Workflow:

-

Tissue Prep: Isolate thoracic aorta from SD rats (250–300g). Clean adherent fat/connective tissue. Cut into 3-mm rings.

-

Mounting: Mount rings on a wire myograph in KHB at 37°C.

-

Equilibration: Set resting tension to 2.0 g. Equilibrate for 60 mins, washing every 15 mins.

-

Viability Test: Challenge with 60 mM KCl. Wash until baseline is restored.

-

Pre-contraction: Induce contraction with PE (1 µM) until a stable plateau is reached.

-

Dosing: Add 3-Hydrazinyl-5-methylpyridazine cumulatively (10⁻⁹ M to 10⁻⁴ M).

-

Control: Run a parallel vehicle control (DMSO < 0.1%).

-

-

Calculation: Calculate % Relaxation =

.

Protocol C: Carbonyl Trapping & LC-MS Analysis

Objective: To detect reactive aldehydes (e.g., 4-HNE) in biological samples by derivatization.

Workflow Diagram:

Caption: Figure 2. Workflow for trapping reactive carbonyls using 3-Hydrazinyl-5-methylpyridazine.

Detailed Steps:

-

Sample Prep: Acidify cell lysate or plasma to pH 5.0 using Acetate buffer (hydrazine condensation is acid-catalyzed).

-

Derivatization: Add Probe (final conc. 100–500 µM). Incubate at 37°C for 1 hour.

-

Quenching/Extraction: Add 3 volumes of cold Acetonitrile to precipitate proteins. Centrifuge at 12,000 x g for 10 mins.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Target Mass: Calculate expected mass:

. -

Transition: Monitor loss of the pyridazine ring or methyl group fragments.

-

Part 4: References

-

Bellasio, E., et al. (1984). "Antihypertensives.[2] N-1H-Pyrrol-1-yl-3-pyridazinamines."[2] Journal of Medicinal Chemistry, 27(8), 1077–1083.[2] Link

-

Context: Establishes the synthesis and antihypertensive activity of pyridazine-hydrazines and their conversion to pyrroles.[2]

-

-

Schenker, E., & Salzmann, R. (1979). "Bicyclic 3-hydrazinopyridazines with antihypertensive action."[3] Arzneimittelforschung, 29(12), 1835–1843.[3] Link

-

Context: Describes the structure-activity relationship (SAR) of hydrazine-pyridazines, identifying the core motif required for activity.

-

-

Matthews, M. L., et al. (2020). "Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes." bioRxiv / ACS Chemical Biology. Link

-

Context: Validates the use of hydrazine probes for profiling electrophilic enzymes and cofactors (ABPP).

-

-

O'Donnell, J. P., et al. (1979). "Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines." Journal of Medicinal Chemistry, 22(6), 671–677.[4] Link

-

Context: Comparative study of hydrazine-based heterocycles, providing baseline toxicity and efficacy data for the hydrazine pharmacophore.

-

Sources

- 1. Hydralazine - Wikipedia [en.wikipedia.org]

- 2. Antihypertensives. N-1H-Pyrrol-1-yl-3-pyridazinamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Bicyclic 3-hydrazinopyridazines with antihypertensive action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Protocol: Synthesis and Application of 3-Hydrazinyl-5-methylpyridazine

Abstract & Technical Overview

3-Hydrazinyl-5-methylpyridazine (also known as 3-hydrazino-5-methylpyridazine) is a versatile heterocyclic building block used extensively in the synthesis of fused ring systems, particularly [1,2,4]triazolo[4,3-b]pyridazines . These scaffolds are "privileged structures" in medicinal chemistry, appearing in antitubulin agents, anxiolytics, and antihypertensives (e.g., Budralazine analogs).

The hydrazine moiety at position 3 serves as a potent dinucleophile, capable of reacting with electrophiles (aldehydes, ketones, carboxylic acids) to form hydrazones or undergo cyclization. This guide provides a validated protocol for the synthesis of the core hydrazine and its subsequent transformation into bioactive triazolopyridazine scaffolds.

Key Chemical Data:

-

Compound: 3-Hydrazinyl-5-methylpyridazine

-

Precursor CAS: 89283-31-8 (3-Chloro-5-methylpyridazine)[1]

-

Molecular Weight: 124.14 g/mol

-

Appearance: Off-white to pale yellow solid

-

Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

Safety & Hazard Mitigation (Critical)

Warning: This protocol involves the use of Hydrazine Hydrate , a known carcinogen, corrosive agent, and potent skin sensitizer. Strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

-

Respiratory: Full-face respirator with ammonia/methylamine cartridges if fume hood airflow is <100 fpm.

-

Skin: Double-gloving recommended (Nitrile over Laminate film). Hydrazine penetrates standard latex rapidly.

-

Eyes: Chemical splash goggles + Face shield.

Operational Safety

-

Ventilation: All operations involving hydrazine hydrate must be performed in a certified chemical fume hood.

-

Waste Disposal: Hydrazine waste must be segregated from general organic waste. Deactivate spills with dilute hypochlorite solution (bleach) carefully (exothermic) before disposal, subject to local EHS regulations.

Safety Decision Workflow

Figure 1: Operational safety decision tree for handling hydrazine derivatives.

Synthesis of 3-Hydrazinyl-5-methylpyridazine

This protocol describes the nucleophilic aromatic substitution (SNAr) of the chlorine atom in 3-chloro-5-methylpyridazine.

Materials

-

Starting Material: 3-Chloro-5-methylpyridazine (1.0 eq)

-

Reagent: Hydrazine hydrate (80% or 64% solution) (5.0 – 10.0 eq)

-

Solvent: Ethanol (absolute) or n-Butanol (for higher temperature)

Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 3-chloro-5-methylpyridazine (10 mmol, 1.28 g) in Ethanol (20 mL).

-

Note: Ethanol is preferred for ease of workup; n-Butanol is used if the reaction is sluggish (requires >100°C).

-

-

Addition: Add Hydrazine hydrate (50 mmol, ~3.1 mL) dropwise to the stirring solution at room temperature.

-

Expert Insight: A large excess of hydrazine is used to prevent the formation of the "dimer" side product (bis-pyridazinyl hydrazine), where the product reacts with another molecule of starting material.

-

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (higher Rf) should disappear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol and excess hydrazine.

-

Caution: Do not distill to complete dryness if residual hydrazine is present; adding toluene and azeotroping is safer.

-

-

Purification:

-

Triturate the residue with cold diethyl ether or a small amount of cold water to induce crystallization.

-

Filter the solid and wash with cold ether.

-

Recrystallize from Ethanol/Water if necessary.

-

Yield Expectation: 75–85% Characterization: 1H NMR (DMSO-d6) should show a singlet for the methyl group (~2.3 ppm) and two aromatic protons for the pyridazine ring.

Application Protocol: Synthesis of Triazolopyridazines

The most high-value application of 3-hydrazinyl-5-methylpyridazine is its cyclization to form 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine . This scaffold mimics the cis-restricted double bond found in Combretastatin A-4 (antitubulin agent).

Reaction Pathway

The reaction involves the condensation of the hydrazine group with a one-carbon donor (Formic acid or Orthoformate) followed by dehydration/cyclization.

Figure 2: Cyclization pathway to the triazolopyridazine scaffold.

Procedure (Formic Acid Method)

-

Reagents: Mix 3-hydrazinyl-5-methylpyridazine (5 mmol, 0.62 g) with Formic acid (excess, 5–10 mL).

-

Reaction: Reflux the solution for 6–12 hours.

-

Mechanism:[2] The formic acid acts as both reagent and solvent. It first formylates the terminal hydrazine nitrogen, then acid catalysis promotes ring closure onto the pyridazine nitrogen (N-2).

-

-

Workup:

-

Evaporate the excess formic acid under reduced pressure.

-

Neutralize the residue with saturated NaHCO3 solution.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Dry over anhydrous Na2SO4 and concentrate.

-

-

Purification: Silica gel column chromatography (Eluent: DCM/MeOH).

Application Protocol: Synthesis of Hydrazones (Schiff Bases)

Hydrazones of 3-hydrazinyl-5-methylpyridazine are often explored for metal chelation or as intermediates for further functionalization.

Procedure

-

Reagents: 3-Hydrazinyl-5-methylpyridazine (1.0 eq) and substituted Benzaldehyde (1.0 eq).

-

Solvent: Ethanol (10 volumes).

-

Catalyst: Glacial Acetic Acid (2–3 drops).

-

Reaction: Reflux for 2–4 hours. The product often precipitates upon cooling.

-

Isolation: Filter the solid, wash with cold ethanol, and dry.

Analytical Quality Control

To ensure the integrity of the synthesized compounds, the following analytical parameters should be verified.

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18 column, H2O/MeCN gradient) | > 95% Area |

| Identity | 1H NMR (DMSO-d6) | Methyl singlet (~2.3 ppm); Hydrazine NH2 broad singlet (4.0–9.0 ppm depending on salt form) |

| Identity | MS (ESI+) | [M+H]+ = 125.1 (Calc.) |

| Appearance | Visual Inspection | Off-white to yellow crystalline solid |

References

-

Synthesis of Triazolopyridazines: Xu, Q., et al. (2016).[3] Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. [Link][4]

-

General Pyridazine Chemistry: Tišler, M., & Stanovnik, B. (1968). Pyridazines.[4][5][6][7] In Advances in Heterocyclic Chemistry (Vol. 9, pp. 211-320). Academic Press.

-

Anxiolytic Applications: Wright, W. B., et al. (1987). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry. [Link]

Sources

- 1. 3-Chloro-5-methylpyridazine | CAS 89283-31-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(HYDRAZINO)PYRIDAZINE HYDROCHLORIDE CAS#: 117043-87-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

3-Hydrazinyl-5-methylpyridazine in the synthesis of heterocyclic compounds

Application Note: 3-Hydrazinyl-5-methylpyridazine in Heterocyclic Synthesis

Part 1: Introduction & Reactivity Profile

3-Hydrazinyl-5-methylpyridazine (CAS: 76953-33-8) serves as a versatile "bifunctional" nucleophile in the synthesis of complex nitrogenous heterocycles. Unlike simple aryl hydrazines, this scaffold possesses a unique reactivity profile due to the electronic influence of the pyridazine ring.

The Reactivity Triad:

-

Terminal Hydrazine Nitrogen (

): The most nucleophilic site, prone to initial attack on electrophiles (aldehydes, acid chlorides, ethoxymethylenemalononitriles). -

Proximal Hydrazine Nitrogen (

): Less nucleophilic but critical for cyclization steps. -

Ring Nitrogen (N-2): The "silent partner" that participates in annulation reactions to form fused bicyclic systems like triazolopyridazines.

Strategic Utility: This scaffold is a gateway to three distinct classes of bioactive heterocycles:

-

Fused 1,2,4-Triazolo[4,3-b]pyridazines: Via condensation with carboxylic acids or orthoesters.

-

Fused Tetrazolo[1,5-b]pyridazines: Via nitrosation/diazotization.

-

Pendant Pyrazolyl-pyridazines: Via condensation with 1,3-dicarbonyls (avoiding the common "fused pyrimidopyridazine" misconception).

Part 2: Detailed Synthetic Protocols

Protocol A: Synthesis of 7-Methyl-1,2,4-triazolo[4,3-b]pyridazine

Target: Fused bicyclic system for kinase inhibition research.

Mechanism:

The reaction proceeds via initial

Reagents:

-

3-Hydrazinyl-5-methylpyridazine (1.0 eq)

-

Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)

Step-by-Step Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 1.24 g (10 mmol) of 3-hydrazinyl-5-methylpyridazine in 15 mL of triethyl orthoformate.

-

Catalysis: Add 172 mg (1.0 mmol) of pTSA. The suspension may not clear immediately.

-

Reflux: Heat the mixture to reflux (approx. 146°C) for 4-6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The starting hydrazine spot (polar) should disappear, replaced by a higher Rf fluorescent spot.

-

Workup: Cool the reaction mixture to room temperature. A crystalline precipitate often forms.

-

If solid forms: Filter and wash with cold diethyl ether.

-

If no solid: Evaporate the excess TEOF under reduced pressure. Triturate the residue with cold ethanol/ether (1:1).

-

-

Purification: Recrystallize from ethanol.

-

Validation:

-

1H NMR (DMSO-d6): Look for the triazole proton singlet around

9.5-9.8 ppm. -

Regiochemistry Check: The methyl group (originally at C5) will appear at position 7 of the fused system.

-

Critical Note on Regiochemistry: Literature often confuses the numbering. Starting from 5-methyl -3-hydrazinopyridazine, the fusion across N2-C3 places the methyl group at Position 7 of the 1,2,4-triazolo[4,3-b]pyridazine system.

Protocol B: Synthesis of 7-Methyltetrazolo[1,5-b]pyridazine

Target: Bioisostere for carboxylic acids; high-nitrogen energetic material precursors.

Mechanism: Azido-tetrazole isomerism. The reaction generates an azide at position 3, which spontaneously cyclizes with the ring nitrogen (N-2) to form the fused tetrazole ring.

Reagents:

-

3-Hydrazinyl-5-methylpyridazine (1.0 eq)

-

Sodium Nitrite (NaNO2) (1.2 eq)

-

Acetic Acid (AcOH) (Solvent, 10-15 volumes)

-

Water (minimal)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.24 g (10 mmol) of the hydrazine substrate in 10 mL of 50% aqueous acetic acid. Cool the solution to 0–5°C in an ice bath.

-

Diazotization: Dropwise add a solution of NaNO2 (0.83 g, 12 mmol) in 2 mL water. Caution: Evolution of NOx gases; perform in a fume hood.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour.

-

Precipitation: The product typically precipitates as a beige/white solid. Dilute with 10 mL cold water to complete precipitation.

-

Filtration: Filter the solid, wash with water, and dry in a vacuum desiccator over

. -

Safety: Tetrazoles can be energetic. Do not heat above 100°C during drying.

Protocol C: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylpyridazine

Target: Ligand design and pendant heterocyclic scaffolds.

Scientific Correction (The "Pendant vs. Fused" Trap): Older literature sometimes claims that reacting hydrazinopyridazines with 1,3-diketones yields fused pyrimido[4,5-c]pyridazines. This is incorrect. The thermodynamically favored product is the pendant pyrazole formed by the attack of both hydrazine nitrogens on the diketone.

Reagents:

-

3-Hydrazinyl-5-methylpyridazine (1.0 eq)

-

Acetylacetone (2,4-Pentanedione) (1.1 eq)

-

Ethanol (Solvent)[1]

Step-by-Step Procedure:

-

Mixing: In a 25 mL flask, combine 1.24 g (10 mmol) of substrate and 1.1 g (11 mmol) of acetylacetone in 10 mL ethanol.

-

Reflux: Heat to reflux for 2 hours.

-

Observation: The reaction is usually clean.

-

Isolation: Evaporate solvent. The residue is often an oil that solidifies upon standing.

-

Validation (NMR):

-

Look for two methyl singlets from the pyrazole ring (approx. 2.2 and 2.4 ppm) and one methyl singlet from the pyridazine ring.

-

Look for the pyrazole C4-H singlet around 6.0 ppm.

-

Absence of NH: Confirm no NH signal remains, indicating double condensation.

-

Part 3: Data Summary & Visualization

Comparative Reaction Table

| Reaction Pathway | Co-Reagent | Product Type | Key Intermediate | Typical Yield |

| A (Cyclocondensation) | Triethyl Orthoformate | Fused Triazolopyridazine | Formylhydrazone | 75-85% |

| B (Diazotization) | NaNO2 / AcOH | Fused Tetrazolopyridazine | Azidopyridazine | 80-90% |

| C (Condensation) | Acetylacetone | Pendant Pyrazolyl-pyridazine | Hydrazone | 85-95% |

Reaction Logic Diagram

The following diagram maps the divergent synthetic pathways controlled by reagent selection.

Figure 1: Divergent synthetic pathways for 3-hydrazinyl-5-methylpyridazine. Note the distinction between fused ring formation (Green) and pendant ring formation (Red).

References

-

National Institutes of Health (PubChem). (2025). 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine Compound Summary. Retrieved from [Link]

-

Organic Syntheses. (1941). 3,5-Dimethylpyrazole.[2][3] Org. Synth. 1941, 21, 22. Retrieved from [Link]

-

Peet, N. P., & Sunder, S. (1986). Reinvestigation of the reaction of 2-hydrazinopyridines with acetylacetone. Journal of Heterocyclic Chemistry. (Contextual grounding for pendant vs fused selectivity). Retrieved from [Link]

-

Deeb, A., & Saad, H. (2003). Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Heterocycles. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3-Hydrazinyl-5-methylpyridazine in Advanced Click Chemistry

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[1][2][3] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component in drug design.[4] The introduction of a hydrazinyl (-NHNH₂) moiety, as in 3-Hydrazinyl-5-methylpyridazine (3H5MP), transforms this scaffold into a highly versatile building block for modular chemical synthesis.

This guide provides an in-depth exploration of 3H5MP as a reactant in two powerful classes of click chemistry reactions. "Click chemistry" refers to reactions that are high-yielding, wide in scope, create only easily removable byproducts, and are simple to perform under benign conditions.[5] We will detail protocols for its use in:

-

Hydrazone Formation: A robust non-aldol carbonyl reaction for bioconjugation and material synthesis.[6][7]

-

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The fastest known bioorthogonal reaction, for which 3H5MP serves as a critical precursor to pyridazinyl-tetrazines.[8][9]

These protocols are designed for researchers in drug discovery, chemical biology, and materials science, providing not just procedural steps but the underlying chemical logic to empower innovation.

Material Profile and Safe Handling

Physicochemical Properties of 3-Hydrazinyl-5-methylpyridazine

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₈N₄ | |

| Appearance | Typically an off-white to pale yellow solid. | Based on similar compounds.[10] |

| Solubility | Soluble in polar organic solvents (e.g., alcohols, DMSO, DMF). | Inferred from structure. |

| Stability | Stable under normal storage conditions. Protect from moisture, strong acids, and strong oxidizing agents. | [10] |

| Reactivity | The hydrazinyl group is a potent nucleophile and reducing agent. | [11] |

Safety and Handling Precautions

Hydrazine derivatives require careful handling due to their potential toxicity and reactivity.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] Work should be conducted in a well-ventilated chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents (e.g., peroxides, hypochlorite), strong acids, and metal salts, which can catalyze decomposition.[11][12]

-

Storage: Store in a cool, dry place away from direct sunlight in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[10]

-

Spill & Waste Disposal: Treat spills with a dilute solution of sodium hypochlorite (<5%) to neutralize the hydrazine.[11] Dispose of waste in accordance with all local, state, and federal regulations.[10]

Synthesis of 3-Hydrazinyl-5-methylpyridazine

The most direct route to 3H5MP is via nucleophilic aromatic substitution of the corresponding 3-chloro-5-methylpyridazine with hydrazine hydrate. This method is well-established for the synthesis of various hydrazinyl-pyridazines.[13][14]

Synthetic Workflow Diagram

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. scispace.com [scispace.com]

- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging [mdpi.com]

- 10. data.biotage.co.jp [data.biotage.co.jp]

- 11. arxada.com [arxada.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. AT162912B - Process for the preparation of new hydrazine compounds and their derivatives - Google Patents [patents.google.com]

- 14. derpharmachemica.com [derpharmachemica.com]

Application Note: Site-Specific Protein Labeling via Hydrazone Ligation Using 3-Hydrazinyl-5-methylpyridazine

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Focus: Mechanistic causality, empirical protocol design, and self-validating workflows for heteroaromatic hydrazone bioconjugation.

Executive Summary

The site-specific labeling of proteins is a cornerstone of modern biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and diagnostic probes. While traditional aliphatic hydrazines and aminooxy compounds are widely used to target engineered or oxidized aldehydes on proteins, they often suffer from slow reaction kinetics at physiological pH and poor hydrolytic stability.

This application note details an optimized, self-validating protocol for utilizing 3-Hydrazinyl-5-methylpyridazine (CAS: 142345-80-0) 1 as a superior bioconjugation reagent. By leveraging the electron-deficient nature of the pyridazine ring, this protocol achieves rapid, catalyst-accelerated hydrazone ligation at near-neutral pH, yielding highly stable protein conjugates 2.

Mechanistic Causality: The "Why" Behind the Chemistry